3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride
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Overview
Description
3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The isobenzofuran moiety is known for its presence in various biologically active molecules, making this compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride typically involves the condensation reaction of ninhydrin with amino derivatives. One common method is the reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro compounds in good to high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to the production of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride.
Chemical Reactions Analysis
Types of Reactions
3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones, while reduction can produce various reduced derivatives.
Scientific Research Applications
3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s properties make it useful in the development of materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride involves its interaction with molecular targets in biological systems. The spiro linkage and the isobenzofuran moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride
- 3H-spiro[isobenzofuran-1,3’-pyrazole] derivatives
Uniqueness
3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride is unique due to its specific spiro linkage and the presence of the isobenzofuran moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
spiro[2-benzofuran-3,3'-piperidine]-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11-9-4-1-2-5-10(9)12(15-11)6-3-7-13-8-12;/h1-2,4-5,13H,3,6-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXZCUEDLJZPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C3=CC=CC=C3C(=O)O2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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